![molecular formula C27H41NO3 B593687 (2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid CAS No. 2441-64-7](/img/structure/B593687.png)

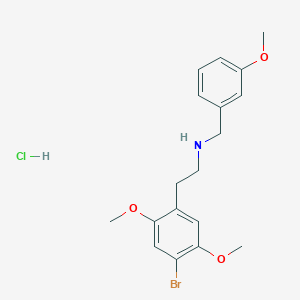

(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid

Overview

Description

“(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid” is a complex organic compound. The compound is related to (Z,Z)-9,12-Octadecadienoate , which has a molecular formula of C18H31O2 . The compound is also related to 2-[(9Z,12Z)-9,12-Octadecadienoylamino]ethanesulfonic acid, which has a molecular formula of C20H37NO4S .

Molecular Structure Analysis

The molecular structure of related compound (Z,Z)-9,12-Octadecadienoate has a molecular formula of C18H31O2 . Another related compound, 2-[(9Z,12Z)-9,12-Octadecadienoylamino]ethanesulfonic acid, has a molecular formula of C20H37NO4S .Physical And Chemical Properties Analysis

The physical and chemical properties of related compound (Z,Z)-9,12-Octadecadienoate include a molecular formula of C18H31O2 and a molecular weight of 279.438 Da . Another related compound, 2-[(9Z,12Z)-9,12-Octadecadienoylamino]ethanesulfonic acid, has a molecular formula of C20H37NO4S , a molecular weight of 387.577 Da , and a density of 1.0±0.1 g/cm3 .Scientific Research Applications

Anti-Tubercular Drug Development

(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid, isolated from Eichhornia crassipes, has been studied for its potential in anti-tubercular drug development. This compound interacts with β-ketoacyl-ACP synthase, a key enzyme in Mycobacterium tuberculosis, showing potential as a scaffold for designing new anti-TB drugs (Mtewa et al., 2021).

Antihyperglycemic Potential

In another study, compounds including (2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid isolated from Oplismenus burmannii showed significant antihyperglycemic potential. They increased glucose uptake in L6-GLUT4myc myotube cells, indicating their potential in managing diabetes (Verma et al., 2015).

Synthesis of Polyhydroxylated Beta-Amino Acids

The compound has been used in the synthesis of polyhydroxylated beta-amino acids, which are crucial components in anti-fungal cyclic peptides. This synthesis is significant for developing new antifungal agents (Shuter et al., 2007).

Human Metabolism Studies

(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid has been prepared in large quantities for human metabolism studies. This research provides insight into how this compound and its variants are metabolized in the human body, which is essential for drug development (Loreau et al., 2000).

Impact on Whole Wheat Bread Flavor

This compound has been identified in whole wheat bread, impacting consumer flavor liking. It is linked to the perceived bitterness intensity of bread samples and is influenced by the lipoxygenase activity in flour (Cong et al., 2021).

Mechanism of Action

Target of Action

Linoleoyl Phenylalanine, also known as (2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid, is an endogenous N-acyl amine It’s known that n-acyl amines have been shown to have anti-inflammatory action .

Mode of Action

It’s suggested that n-acyl amines, including linoleoyl phenylalanine, may interact with specific receptors or enzymes in the body, leading to various physiological effects . For instance, the supposed antidepressant effects of L-phenylalanine, a component of Linoleoyl Phenylalanine, may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine .

Biochemical Pathways

Linoleoyl Phenylalanine is likely involved in several biochemical pathways. One of the key pathways is the phenylpropanoid pathway, which is responsible for the synthesis of a wide range of compounds, including flavonoids, coumarins, and lignans . Phenylalanine, a component of Linoleoyl Phenylalanine, is a precursor in this pathway .

Pharmacokinetics

It’s known that the physicochemical properties of a molecule can greatly influence its adme properties . For instance, a balance between lipophilicity and hydrophilicity is often required for a molecule to be a good medicinal ingredient .

Result of Action

It’s suggested that n-acyl amines, including linoleoyl phenylalanine, may have anti-inflammatory effects . Moreover, L-phenylalanine, a component of Linoleoyl Phenylalanine, is known to elevate brain norepinephrine and dopamine levels, which are thought to be associated with antidepressant effects .

Action Environment

The action, efficacy, and stability of Linoleoyl Phenylalanine can be influenced by various environmental factors. For instance, the gut microbiome, influenced by diet, xenobiotics, genetics, and other environmental factors, can affect the host’s absorption of nutrients, metabolism, and immune system . This could potentially impact the action of Linoleoyl Phenylalanine.

properties

IUPAC Name |

(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21,25H,2-5,8,11-15,19,22-23H2,1H3,(H,28,29)(H,30,31)/b7-6-,10-9-/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUGGWURERXWKM-ABDCMALPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310849 | |

| Record name | N-Linoleoyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Linoleoyl Phenylalanine | |

CAS RN |

2441-64-7 | |

| Record name | N-Linoleoyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2441-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Linoleoyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dichloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide](/img/structure/B593615.png)

![1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine](/img/structure/B593616.png)

![2-[(1E)-1-Buten-3-yn-1-yl]pyridine 1-oxide](/img/structure/B593622.png)